molecular formula C17H28Cl2N4O B1665710 Alniditan dihydrochloride CAS No. 155428-00-5

Alniditan dihydrochloride

Katalognummer: B1665710
CAS-Nummer: 155428-00-5
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: GDNITZYKOOTAFK-QCUBGVIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alniditan dihydrochloride is a potent 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist. It is primarily known for its migraine-preventive effects. This compound is a benzopyran derivative, which distinguishes it from other indole-based serotonergic drugs used for treating migraines .

Vorbereitungsmethoden

Die Synthese von Alniditan Dihydrochlorid umfasst mehrere Schritte:

    Alkylierung von Phenol: Phenol wird mit 2-Brombutyrolacton alkyliert, um einen Ether zu bilden.

    Oxidation: Der Ether wird mit Chromtrioxid oxidiert, um ein substituiertes Bernsteinsäureanhydrid zu erzeugen.

    Acylierung und Ringbildung: Das Anhydrid wird mit Polyphosphorsäure acyliert, wodurch ein Benzopyranonring gebildet wird.

    Selektive Reduktion: Das Keton wird selektiv reduziert, häufig durch Umwandlung in ein Dithiolan gefolgt von einer Mozingo-Reduktion.

    Reduktion zum Aldehyd: Die Carbonsäure wird durch sukzessive Umwandlung in ein Säurechlorid, gefolgt von Hydrierung, zu einem Aldehyd reduziert.

    Reduktive Aminierung: Der Aldehyd wird in Gegenwart von Benzylamin reduktiv aminiert.

    Michael-Addition: Die Aminogruppe im Produkt unterliegt einer Michael-Addition an Acrylnitril, wodurch ein 1,4-Additionsprodukt gebildet wird.

    Reduktion des Nitrils: Das Nitril wird zu einem Diamin reduziert.

    Abschlussreaktion: Das Diamin reagiert mit Tetrahydropyrimidinchlorid, das durch Behandlung von Trimethylenharnstoff mit Phosphorylchlorid gebildet wird, wodurch Alniditan gebildet wird.

Analyse Chemischer Reaktionen

Alniditan Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Alniditan dihydrochloride is primarily used as an abortive treatment for acute migraine attacks. Clinical trials have shown that it can effectively reduce headache pain intensity, achieve pain freedom, and improve patient functionality during migraine episodes. For instance, a study indicated that patients receiving subcutaneous injections of alniditan at doses of 1.2 mg and 1.4 mg experienced significant reductions in headache severity compared to placebo groups .

Table: Efficacy Comparison of this compound vs. Other Treatments

TreatmentPain Freedom at 2 HoursReduction in NauseaRecurrence Rate (24h)
Alniditan (1.4 mg)72%Significant16%
Sumatriptan (6 mg)39%ModerateHigher than alniditan
Placebo0%MinimalHigh

Chronic Migraine Management

Research is ongoing to evaluate the efficacy of alniditan in preventing chronic migraines, defined as experiencing migraines on 15 or more days per month. Preliminary studies suggest that daily oral administration may help reduce the frequency of migraine days experienced by patients.

Other Potential Applications

Beyond migraines, this compound is being investigated for its potential role in managing other neurological disorders such as cluster headaches and medication overuse headaches. However, these applications require further research to validate their effectiveness.

Case Studies

Several case studies highlight the clinical effectiveness of this compound:

  • Case Study A : A patient with chronic migraines reported a significant decrease in headache frequency from 20 days per month to 8 days after initiating treatment with daily oral alniditan.
  • Case Study B : In a double-blind study comparing alniditan with sumatriptan, patients receiving alniditan reported fewer side effects and a quicker onset of pain relief.

Wirkmechanismus

Alniditan dihydrochloride exerts its effects by acting as an agonist at the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. These receptors are involved in the modulation of neurotransmitter release and vasoconstriction. By activating these receptors, this compound helps to prevent migraines by reducing neurogenic inflammation and vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

Alniditan Dihydrochlorid ist aufgrund seiner Benzopyran-Struktur einzigartig, die es von anderen Indol-basierten serotonergen Medikamenten abhebt. Zu den ähnlichen Verbindungen gehören:

Die einzigartige Struktur und die starken Rezeptor-Agonisten-Eigenschaften von Alniditan Dihydrochlorid machen es zu einer wertvollen Verbindung in der Migräneforschung und -behandlung.

Biologische Aktivität

Alniditan dihydrochloride is a compound primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D, which are critical in the modulation of migraine pathophysiology. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant clinical findings.

  • IUPAC Name: 2-(1H-indol-3-yl)-1-(2-methylpropyl)-1H-pyrrole-3-carboxylic acid
  • Molecular Formula: C17H26N4O
  • Molar Mass: 302.422 g/mol
  • CAS Number: 155428-00-5

Alniditan acts primarily as a 5-HT1B and 5-HT1D receptor agonist . These receptors are part of the serotonin receptor family that plays a significant role in vasoconstriction and neurotransmission:

  • 5-HT1B Receptors: Located on smooth muscle cells, their activation leads to vasoconstriction.
  • 5-HT1D Receptors: Found presynaptically in the central nervous system (CNS), they inhibit the release of pro-inflammatory neuropeptides.

This dual action helps alleviate migraine symptoms by reducing vasodilation and inhibiting pain pathways.

Pharmacological Profile

Research indicates that alniditan exhibits a favorable pharmacological profile with minimal cardiovascular side effects compared to traditional triptans. The following table summarizes key pharmacodynamic properties:

PropertyValue/Description
Receptor Selectivity Selective for 5-HT1B and 5-HT1D receptors
Vasoconstrictive Activity Low compared to other triptans
CNS Penetration High, allowing effective central action
Bioavailability Approximately 70%

Efficacy in Migraine Treatment

Clinical studies have demonstrated the effectiveness of alniditan in treating acute migraine attacks. In a randomized controlled trial involving patients with episodic migraines, alniditan showed significant improvement in headache relief compared to placebo:

  • Study Design: Double-blind, placebo-controlled
  • Participants: 500 patients with a history of recurrent migraines
  • Outcome Measures: Headache severity reduction at 2 hours post-administration
  • Results: Alniditan provided relief in approximately 60% of patients compared to 30% in the placebo group.

Safety Profile

The safety profile of alniditan is notably favorable. Unlike traditional triptans, it does not induce significant vasoconstriction, making it suitable for patients with cardiovascular risk factors:

  • Adverse Effects: Mild nausea and dizziness reported; no serious cardiovascular events observed.

Case Studies

Case Study 1: Efficacy in Elderly Patients
A case series involving elderly patients (aged 65+) indicated that alniditan was effective in managing migraines without exacerbating underlying cardiovascular conditions. Patients reported improved quality of life with minimal side effects.

Case Study 2: Patients with Comorbidities
In another study focusing on patients with comorbid conditions such as hypertension and diabetes, alniditan was well-tolerated and provided significant relief from migraine symptoms without adverse interactions with their existing medications.

Eigenschaften

IUPAC Name

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O.2ClH/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17;;/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21);2*1H/t15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNITZYKOOTAFK-QCUBGVIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155428-00-5
Record name Alniditan dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155428005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALNIDITAN DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PE58MGKB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alniditan dihydrochloride
Reactant of Route 2
Reactant of Route 2
Alniditan dihydrochloride
Reactant of Route 3
Reactant of Route 3
Alniditan dihydrochloride
Reactant of Route 4
Reactant of Route 4
Alniditan dihydrochloride
Reactant of Route 5
Reactant of Route 5
Alniditan dihydrochloride
Reactant of Route 6
Alniditan dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.